molecular formula C16H11FN8O2S B14945172 5-{[1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazol-5-yl]sulfanyl}-1-phenyl-1H-tetrazole

5-{[1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazol-5-yl]sulfanyl}-1-phenyl-1H-tetrazole

Cat. No.: B14945172
M. Wt: 398.4 g/mol
InChI Key: MPRAYKOEJWIAJD-UHFFFAOYSA-N
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Description

5-{[1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazol-5-yl]sulfanyl}-1-phenyl-1H-tetrazole is a complex organic compound that features a combination of triazole and tetrazole rings These heterocyclic structures are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science

Preparation Methods

The synthesis of 5-{[1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazol-5-yl]sulfanyl}-1-phenyl-1H-tetrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting 2-fluorobenzylamine with nitrous acid to form the corresponding diazonium salt, which is then treated with thiourea to yield the triazole derivative.

    Introduction of the Nitro Group: The nitro group is introduced via nitration of the triazole derivative using a mixture of concentrated nitric and sulfuric acids.

    Formation of the Tetrazole Ring: The tetrazole ring is formed by reacting the nitro-triazole derivative with sodium azide in the presence of a suitable catalyst, such as zinc chloride.

    Final Coupling: The final step involves coupling the tetrazole derivative with phenyl isothiocyanate to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

5-{[1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazol-5-yl]sulfanyl}-1-phenyl-1H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form new heterocyclic structures.

Common reagents and conditions used in these reactions include strong acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

5-{[1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazol-5-yl]sulfanyl}-1-phenyl-1H-tetrazole has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial, antifungal, or anticancer agent.

    Material Science: Its ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic or catalytic properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 5-{[1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazol-5-yl]sulfanyl}-1-phenyl-1H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings and functional groups allow it to bind to active sites, inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar compounds include other triazole and tetrazole derivatives, such as:

Properties

Molecular Formula

C16H11FN8O2S

Molecular Weight

398.4 g/mol

IUPAC Name

5-[[2-[(2-fluorophenyl)methyl]-5-nitro-1,2,4-triazol-3-yl]sulfanyl]-1-phenyltetrazole

InChI

InChI=1S/C16H11FN8O2S/c17-13-9-5-4-6-11(13)10-23-15(18-14(20-23)25(26)27)28-16-19-21-22-24(16)12-7-2-1-3-8-12/h1-9H,10H2

InChI Key

MPRAYKOEJWIAJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SC3=NC(=NN3CC4=CC=CC=C4F)[N+](=O)[O-]

Origin of Product

United States

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